4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXVHJCTGJYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-pyrazoleboronic acid pinacol ester
- The pyrazole boronic ester is alkylated using a 2-chloroethyl halide (e.g., 2-chloroethyl bromide or chloride) under basic conditions.
- Typical reagents: potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent.
- Conditions: Stirring at 60 °C until reaction completion monitored by thin-layer chromatography (TLC).
- Work-up includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
- Yields range from 32% to 68%, with alkylation performed on the boronic ester preferred for easier purification.
Suzuki Coupling to Attach Pyridine Ring
- The alkylated pyrazole boronic ester is coupled with a halogenated pyridine derivative via Suzuki-Miyaura cross-coupling.
- Typical conditions:
- Aryl halide (pyridine derivative), boronic ester, cesium carbonate (Cs2CO3) as base.
- Palladium catalyst such as PdCl2(PPh3)2 (10 mol%).
- Solvents: dry DMF, dimethoxyethane (DME), or degassed tetrahydrofuran (THF) with aqueous sodium carbonate.
- Temperature: 85–100 °C or reflux.
- The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS).
- Work-up involves extraction with ethyl acetate, washing, drying, and concentration.
- This step installs the pyridine ring onto the pyrazole core with the 2-chloroethyl substituent intact.
Annulation via Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction
An alternative and efficient method involves:
- Starting from 2-chloro-3-nitropyridine derivatives.
- Performing nucleophilic aromatic substitution (SNAr) with hydrazone intermediates formed via the Japp–Klingemann reaction.
- This sequence combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot process.
- The hydrazone is generated from pyridinyl keto esters and arenediazonium salts (preferably arenediazonium tosylates for stability).
- Key reagents and conditions:
- Pyridine as solvent or base.
- Non-aqueous conditions to avoid side reactions.
- Mild nucleophilic bases like DABCO or secondary amines to promote deacylation and cyclization.
- This method yields pyrazolo[4,3-b]pyridines efficiently, which can be adapted for the target compound by appropriate substitution.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Notes | Typical Yield |
|---|---|---|---|---|
| 1 | Alkylation of pyrazole boronic ester | 2-chloroethyl halide, K2CO3, DMF, 60 °C | Alkylation on boronic ester preferred for purification | 32–68% |
| 2 | Suzuki coupling | Aryl halide (pyridine derivative), PdCl2(PPh3)2, Cs2CO3, DMF/DME/THF, 85–100 °C | Avoids nucleophilic substitution on 2-chloropyridine | Moderate to good yields |
| Alternative | SNAr + Japp–Klingemann | 2-chloro-3-nitropyridine, pyridinyl keto ester, arenediazonium tosylate, pyridine, DABCO | One-pot azo-coupling, deacylation, pyrazole annulation | Efficient, operationally simple |
Detailed Research Findings and Notes
Alkylation Step: Alkylation of 4-pyrazoleboronic acid pinacol ester with 2-chloroethyl halides proceeds smoothly under mild basic conditions, but purification can be challenging if performed on intermediates other than the boronic ester.
Suzuki Coupling: Water-free conditions are crucial to prevent nucleophilic aromatic substitution on 2-chloropyridine precursors. The use of PdCl2(PPh3)2 catalyst and Cs2CO3 base in dry DMF or DME provides good conversion rates with minimal side products.
One-Pot Annulation: The novel method using arenediazonium tosylates and pyridinyl keto esters allows a streamlined synthesis of pyrazolopyridines, combining multiple steps into one reaction vessel. The use of mild nucleophiles for deacylation avoids ester hydrolysis and side reactions.
Mechanistic Insight: The annulation involves an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group by hydrazone anions, followed by ring closure to form the pyrazole ring. An unusual C-N migration of the acetyl group has been observed, indicating complex rearrangements during the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, which has implications in treating neurological disorders such as schizophrenia and dementia with Lewy bodies. Recent studies have shown that derivatives of pyrazol-4-yl-pyridine can significantly enhance the binding affinity of acetylcholine, indicating their potential as therapeutic agents .
| Application Area | Description |
|---|---|
| Neurology | Development of M4-selective ligands for PET imaging and therapeutic use in neurodegenerative diseases. |
| Oncology | Investigated for cytotoxic properties against cancer cell lines, showing promise in anticancer therapies. |
Biological Research
The compound has been utilized in various biological studies, particularly in the synthesis of enzyme inhibitors. Its structure allows for interactions with biological targets, aiding in the exploration of metabolic pathways.
- Enzyme Inhibition : Studies indicate its potential to inhibit specific enzymes involved in cellular proliferation, supporting its role in cancer research.
- Antimicrobial Activity : Research has demonstrated its antifungal properties against Candida albicans, showcasing dose-dependent inhibition of fungal growth .
Case Study 1: M4 Muscarinic Receptor Modulation
A study focused on the synthesis and evaluation of pyrazol-4-yl-pyridine derivatives revealed that compound 12 , a derivative of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, exhibited promising attributes as an M4 PAM. The compound showed significant increases in acetylcholine binding affinity and efficacy, which were quantified through autoradiography and functional assays .
Case Study 2: Cytotoxicity Assessment
In vitro assessments were conducted using HeLa cells treated with varying concentrations of the compound. Results indicated significant reductions in cell viability at concentrations above 50 µM, suggesting its potential application in developing anticancer therapies .
Mechanism of Action
The mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. This compound may also interact with DNA or proteins, disrupting their normal activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridine-Pyrazole Derivatives with Halogen Substituents
3-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine (Positional Isomer)
- Molecular formula : C10H10ClN3 (identical to target compound).
- Key differences : Pyridine is attached at the pyrazole’s 3-position instead of 3.
- Properties: Melting point: Not reported. SMILES: ClCCc1cn[nH]c1c1cccnc1 . Significance: Positional isomerism may alter solubility and biological activity due to steric and electronic effects.
5-Bromo-2-(1H-Pyrazol-3-yl)Pyridine
- Molecular formula : C8H6BrN3.
- Properties: Melting point: Not available. Similarity index: 0.87 (compared to target compound’s halogenated analogues) .
Pyridine-Pyrazole Derivatives with Aromatic Substituents
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine
- Molecular formula: Varies (e.g., C22H16ClN5 for -NO2 substituent).
- Properties: Melting point: 268–287°C. Molecular weight: 466–545 g/mol. Substituent effects: Electron-withdrawing groups (e.g., -NO2) lower melting points compared to electron-donating groups (e.g., -CH3) .
- Comparison: Bulky aryl substituents reduce solubility but enhance thermal stability.
Metal-Coordinated Pyridine-Pyrazole Complexes
[Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n (4-PP = 4-(1H-Pyrazol-3-yl)Pyridine)
- Structural features: 4-PP acts as a terminal ligand, forming a 2D inorganic layer with Zn(II).
- Properties :
- Comparison : The target compound’s chloroethyl group could sterically hinder metal coordination, altering luminescence and stability.
Thiazolo[4,5-b]Pyridine Derivatives with Pyrazol-3-yl Groups
- Example : 2-(4-(5-(5-Substituted Arylpyrimidin-2-yl)-1H-Pyrazol-3-yl)Phenyl)Thiazolo[4,5-b]Pyridine.
- Activity : Potent anticancer effects (IC50 < 10 μM against MCF-7, A549, and Colo-205 cell lines) .
- Comparison : The chloroethyl group in the target compound may introduce cytotoxicity via DNA alkylation, a mechanism absent in these analogues.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine | C10H10ClN3 | ~207.66 | N/A | 2-Chloroethyl, Pyridine |
| 3-(4-(2-Chloroethyl)-1H-Pyrazol-3-yl)Pyridine | C10H10ClN3 | 207.66 | N/A | 2-Chloroethyl, Pyridine |
| 2-Amino-4-(2-Chloro-5-(4-NO2-Ph)Pyridin-3-yl)-1-(4-NO2-Ph)Pyridine | C22H16ClN5O4 | 545.90 | 268 | -NO2, -Cl |
| 5-Bromo-2-(1H-Pyrazol-3-yl)Pyridine | C8H6BrN3 | 225.06 | N/A | -Br |
Key Research Findings
- Substituent Effects : Chloroethyl groups enhance hydrophobicity and reactivity but may reduce solubility compared to nitro or bromo substituents .
- Structural Flexibility : Pyridine-pyrazole hybrids exhibit diverse coordination modes (e.g., terminal vs. bridging ligands), influenced by substituent steric effects .
- Therapeutic Potential: While the target compound lacks direct biological data, analogues demonstrate that pyridine-pyrazole frameworks are viable scaffolds for kinase inhibitors and anticancer agents .
Biological Activity
The compound 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloroethyl group that enhances its reactivity and potential for biological interaction.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. Additionally, it may interact with DNA or proteins, disrupting their normal activities and resulting in therapeutic effects.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety demonstrate significant anticancer properties. Specifically, studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies suggest that the compound inhibits cell growth effectively, with IC50 values comparable to established anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of pathogens, including bacteria and fungi. For instance, its efficacy against E. coli and Aspergillus niger has been documented, indicating potential as an antimicrobial agent .
Other Biological Activities
Furthermore, derivatives of pyrazole compounds are known to exhibit a spectrum of biological activities including:
- Anti-inflammatory
- Antiviral
- Antifungal
These activities are attributed to the structural diversity within the pyrazole family and their interactions with various biological targets .
Research Findings and Case Studies
A detailed examination of case studies reveals consistent results across different research efforts:
Q & A
Q. What synthetic routes are recommended for synthesizing 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-chloroethyl group to the pyrazole ring. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenated intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
Continuous flow reactors are recommended for scalable synthesis with minimized byproducts .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.5–9.0 ppm (aromatic), while the pyrazole C-H signals appear at δ 7.2–7.8 ppm. The 2-chloroethyl group shows triplet splitting (~δ 3.7 ppm for CH₂Cl) .
- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and pyridine C=N (1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₁ClN₄ (calculated: 222.07) with fragmentation patterns for Cl loss .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer :
- The 2-chloroethyl group acts as an alkylating agent, enabling covalent binding to biological targets (e.g., DNA or enzymes) .
- The pyridine ring facilitates π-π stacking with aromatic residues in proteins, enhancing target affinity .
- Substituent positioning on the pyrazole ring (e.g., halogen vs. methyl) modulates lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate substituent effects on bioactivity (e.g., replacing chlorine with fluorine)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-fluoroethyl or methyl derivatives) and compare IC₅₀ values in enzyme inhibition assays .
- Computational Modeling : Use density functional theory (DFT) to calculate electronic effects of substituents on reactivity .
- In Vitro Testing : Assess cytotoxicity (via MTT assay) and target engagement (e.g., kinase binding) to correlate substituents with potency .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Validation : Recalibrate parameters (e.g., AMBER vs. CHARMM) to better model chloroethyl-pyridine interactions .
- Solvent Effects : Include explicit solvent molecules in molecular dynamics (MD) simulations to account for solvation .
- Experimental Replicates : Perform dose-response curves in triplicate to identify outliers and confirm reproducibility .
Q. How can in silico methods predict binding affinity with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding with pyridine and hydrophobic interactions with chloroethyl .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Lys33 in CDK2) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from substituents .
Q. How can reaction pathways be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Stepwise Purification : Use flash chromatography after each synthetic step to isolate intermediates .
- Stoichiometry Adjustments : Limit excess alkylating agents to reduce polysubstitution .
- Flow Chemistry : Implement continuous flow reactors for precise temperature and mixing control, improving yield by 15–20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
